N-[phenyl(phenylformamido)methyl]benzamide
Overview
Description
N-[phenyl(phenylformamido)methyl]benzamide is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N,N’-(phenylmethylene)dibenzamide, also known as N-[phenyl(phenylformamido)methyl]benzamide or NSC93664, primarily targets anion transport and binding in lipid bilayers . These targets play crucial roles in regulating cellular pH, osmotic balance, and cell volume .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds with the anions . This interaction leads to the transport of anions, such as chloride, bicarbonate, and phosphate, across lipid bilayers . The compound displays evidence of aggregation in solution, with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .
Biochemical Pathways
The transport of anions across lipid bilayers is key in maintaining chemical potentials across these bilayers, driving metabolic processes, and cell signaling . The compound’s action on these biochemical pathways can potentially combat ‘channelopathies’, diseases caused by malfunctioning anion transport channels .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of cellular pH, osmotic balance, and cell volume through the transport of anions . This can potentially influence metabolic processes and cell signaling .
Biochemical Analysis
Biochemical Properties
N,N’-(phenylmethylene)dibenzamide has been found to interact with various biomolecules, particularly in the context of anion transport and binding . The compound displays evidence of aggregation in solution, with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors .
Cellular Effects
The effects of N,N’-(phenylmethylene)dibenzamide on cellular processes are primarily related to its role in anion transport. Anions play important roles throughout biological systems, including regulating cellular pH, osmotic balance, and cell volume . By influencing anion transport, N,N’-(phenylmethylene)dibenzamide can potentially impact these cellular functions.
Molecular Mechanism
At the molecular level, N,N’-(phenylmethylene)dibenzamide exerts its effects through interactions with anions. The compound forms stable complexes with a range of anions, facilitated by the parallel array of hydrogen bond donors present in its structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-(phenylmethylene)dibenzamide have been observed over time. The compound displays evidence of aggregation in solution, suggesting potential changes in its behavior over time .
Metabolic Pathways
N,N’-(phenylmethylene)dibenzamide’s role in metabolic pathways is primarily related to its interaction with anions. By forming stable complexes with anions, the compound could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
In terms of transport and distribution, N,N’-(phenylmethylene)dibenzamide’s interactions with anions suggest that it could potentially be transported across lipid bilayers, influencing its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of N,N’-(phenylmethylene)dibenzamide is likely influenced by its interactions with anions and its potential to be transported across lipid bilayers
Properties
IUPAC Name |
N-[benzamido(phenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)22-19(16-10-4-1-5-11-16)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIJOUHBZUMVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931799 | |
Record name | N,N'-(Phenylmethylene)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-15-5 | |
Record name | NSC93664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Phenylmethylene)dibenzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.